molecular formula C11H5F3N2O B3154339 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 77429-12-0

4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B3154339
CAS No.: 77429-12-0
M. Wt: 238.16 g/mol
InChI Key: YHHPYBSDDIHVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

While the specific mechanism of action for “4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile” is not mentioned in the sources, quinoline compounds in general have been known to show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and also can be used as anticonvulsant agents .

Safety and Hazards

While the specific safety and hazards for “4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile” are not mentioned in the sources, a similar compound, 2-(Trifluoromethyl)quinoline, has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The synthesis and development of new procedures for synthesis of trifluoromethylated heterocycles have gained more attention, because of their physical and pharmaceutical properties and their usage in industry, medicine and agriculture . Compounds similar to “4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile” have shown significant antimicrobial activity against all the tested microorganisms, indicating these compounds can be possible future antituberculosis agents .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of both the hydroxyl and nitrile groups along with the trifluoromethyl group. This combination of functional groups enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)10-7(5-15)9(17)6-3-1-2-4-8(6)16-10/h1-4H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHPYBSDDIHVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Reactant of Route 4
4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Reactant of Route 5
4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Reactant of Route 6
4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.